![molecular formula C9H16N6O8S B1670099 [(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate CAS No. 122075-86-9](/img/structure/B1670099.png)
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate
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Overview
Description
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate is a marine metabolite and a paralytic shellfish toxin. It is an organic heterotricyclic compound with the molecular formula C9H16N6O8S. This compound is known for its neurotoxic properties and its ability to inhibit sodium influx through cell membranes, making it a potent sodium channel blocker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decarbamoylgonyautoxin 1 involves multiple steps, starting from simpler organic molecules. One of the common synthetic routes includes the use of L-serine methyl ester, which undergoes a series of reactions including ring closure, deprotection, and amination to form the tricyclic frame of the compound .
Industrial Production Methods: Most of the available information pertains to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: [(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving decarbamoylgonyautoxin 1 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, depend on the desired reaction and the stability of the compound .
Major Products Formed: The major products formed from the reactions of decarbamoylgonyautoxin 1 vary based on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference material for the development of analytical methods, such as liquid chromatography and mass spectrometry, for the detection and quantitation of marine toxins . In biology and medicine, it serves as a tool to study sodium channel function and neurotoxicity, providing insights into the mechanisms of paralytic shellfish poisoning .
Mechanism of Action
The primary mechanism of action of decarbamoylgonyautoxin 1 involves the inhibition of sodium influx through cell membranes. This is achieved by blocking sodium channels, which are essential for the generation and propagation of action potentials in neurons. By inhibiting these channels, decarbamoylgonyautoxin 1 disrupts normal neuronal function, leading to neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds: Other similar compounds include saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin .
Uniqueness: What sets decarbamoylgonyautoxin 1 apart from other similar compounds is its specific structure and the absence of a carbamoyl group, which influences its chemical properties and biological activity. This structural difference can affect its potency and the way it interacts with sodium channels .
Properties
CAS No. |
122075-86-9 |
---|---|
Molecular Formula |
C9H16N6O8S |
Molecular Weight |
368.33 g/mol |
IUPAC Name |
[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H16N6O8S/c10-6-12-5-3(2-16)15(19)7(11)14-1-4(23-24(20,21)22)9(17,18)8(5,14)13-6/h3-5,16-18H,1-2,11H2,(H3,10,12,13)(H,20,21,22)/t3-,4+,5-,8-/m0/s1 |
InChI Key |
AXKNFGCPJPRVCA-WVBYAZCYSA-N |
SMILES |
C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)CO)[O-])N)(O)O)OS(=O)(=O)O |
Isomeric SMILES |
C1[C@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2NC(=N3)N)CO)O)(O)O)OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C23N1C(=N)N(C(C2NC(=N3)N)CO)O)(O)O)OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarbamoylgonyautoxin 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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